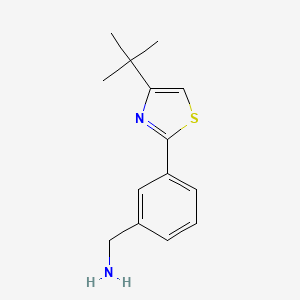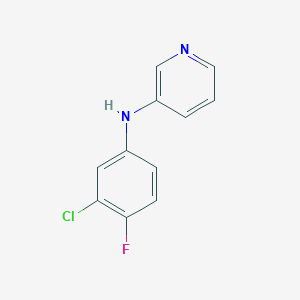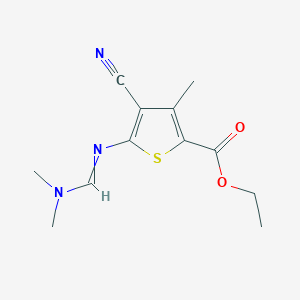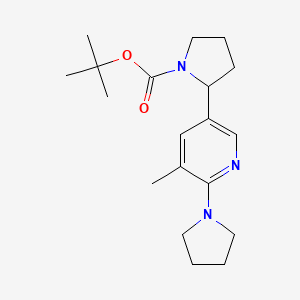![molecular formula C19H40NO7P B15060852 [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is an organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a tetradecanoate (myristate) fatty acid chain, a glycerol backbone, and a phosphorylated aminoethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanoic acid (myristic acid) to form a glycerol tetradecanoate intermediate.
Phosphorylation: The glycerol tetradecanoate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanoic acid using acid catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure consistent product quality.
Automated Amination: Automated systems are employed for the amination step to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Phosphines and phosphites.
Substitution Products: Various substituted phospholipids with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is used as a model compound for studying phospholipid behavior and interactions. It is also employed in the synthesis of complex lipid molecules.
Biology
In biological research, this compound is used to study cell membrane dynamics, lipid-protein interactions, and membrane-associated processes. It serves as a substrate for enzymes involved in lipid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component of liposomal formulations for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it valuable in the production of creams, lotions, and other personal care products.
Mécanisme D'action
The mechanism of action of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The phosphorylated aminoethoxy group interacts with membrane proteins and other lipids, modulating their function. This compound can also act as a signaling molecule, participating in various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexanoate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] palmitate
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (9Z)-9-tetradecenoate
Uniqueness
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoate) and the presence of both hydroxyl and phosphorylated aminoethoxy groups. This combination of structural features imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and lipid interactions.
Propriétés
Formule moléculaire |
C19H40NO7P |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m0/s1 |
Clé InChI |
RPXHXZNGZBHSMJ-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



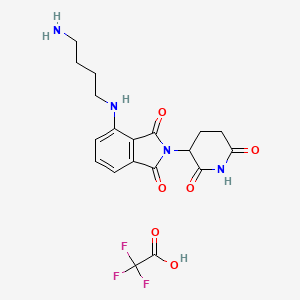
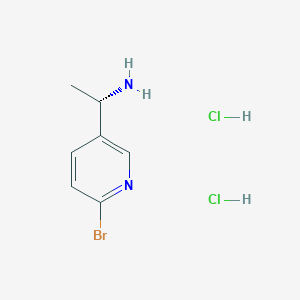
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)


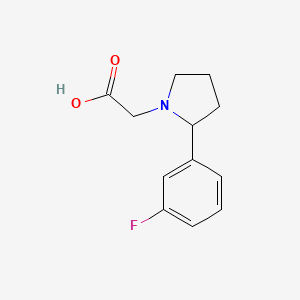
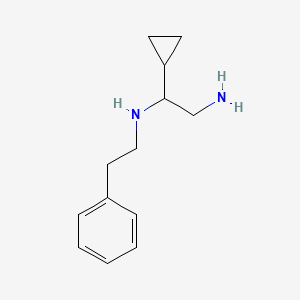
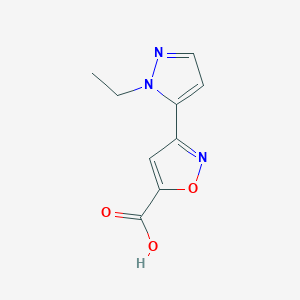
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
